1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy-
Overview
Description
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is a heterocyclic organic compound that features a benzene ring fused with a dioxole ring. This compound is known for its unique structural and chemical properties, making it significant in various chemical applications. It is often utilized as an intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- typically involves the condensation of catechol with methanol in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction forms the dioxole ring by methylenedioxy bridge formation, where methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted benzodioxole derivatives .
Scientific Research Applications
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and aromatic compounds.
Mechanism of Action
The mechanism by which 1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with similar structural features but lacking the chloromethyl and methoxy groups.
5-Chloro-6-(chloromethyl)-1,3-benzodioxole: A closely related compound with a similar structure but different substitution pattern.
2-(Chloromethyl)-6-methyl-1H-1,3-benzodiazole: Another related compound with a different heterocyclic ring system.
Uniqueness
1,3-Benzodioxole, 6-(chloromethyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloromethyl and methoxy groups enhances its reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
6-(chloromethyl)-4-methoxy-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-11-7-2-6(4-10)3-8-9(7)13-5-12-8/h2-3H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQHXEGRPZFNON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552416 | |
Record name | 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22934-60-7 | |
Record name | 6-(Chloromethyl)-4-methoxy-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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